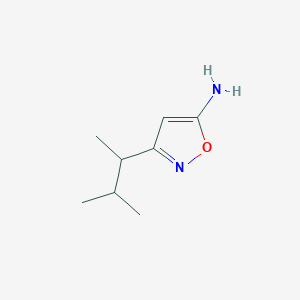

3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine

Description

Properties

IUPAC Name |

3-(3-methylbutan-2-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-5(2)6(3)7-4-8(9)11-10-7/h4-6H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIQAXLFPWZVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the 1,2-Oxazole Ring

The 1,2-oxazole ring is commonly synthesized via cyclization reactions involving α-hydroxy oximes or related precursors. Typical methods include:

- Cyclodehydration of α-hydroxy oximes : This involves dehydration of α-hydroxy oximes under acidic or dehydrating conditions to form the oxazole ring.

- 1,3-Dipolar cycloaddition : Nitrile oxides can undergo cycloaddition with alkynes to yield isoxazoles (1,2-oxazoles), which can be further functionalized.

Introduction of the Amino Group at the 5-Position

Selective amination at the 5-position of the oxazole ring can be achieved by:

- Nucleophilic substitution on suitable leaving groups : If a halogen (e.g., bromine) is present at the 5-position, nucleophilic substitution with ammonia or amines can yield the 5-amino derivative.

- Reduction of nitro or azido precursors : Installing a nitro or azido group at the 5-position followed by reduction to the amine.

- Direct amination via metal-catalyzed C–H activation : Recent advances allow direct amination of heterocycles using transition metal catalysts under mild conditions.

Attachment of the 3-(3-Methylbutan-2-yl) Side Chain

The branched alkyl substituent can be introduced by:

- Alkylation of the oxazole ring precursor : Using alkyl halides or organometallic reagents to alkylate the oxazole or its precursors.

- Using chiral pool or enantioselective synthesis : To ensure stereochemical control of the 3-methylbutan-2-yl side chain.

Detailed Preparation Methods

Method 1: Stepwise Synthesis via Halogenated Oxazole Intermediate

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-(3-methylbutan-2-yl)-1,2-oxazole | Cyclodehydration of α-hydroxy oxime with 3-methylbutan-2-one derivative | Acidic or dehydrating agents (e.g., POCl3) |

| 2 | Halogenation at 5-position | Bromination using NBS or Br2 | Selective for 5-position |

| 3 | Nucleophilic substitution | Reaction with ammonia or ammonium salts | Yields 5-amino derivative |

| 4 | Purification | Chromatography or recrystallization | Ensures product purity |

This method leverages the reactivity of halogenated intermediates for selective amination.

Method 2: Reductive Amination of 5-Formyl Oxazole Derivative

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-(3-methylbutan-2-yl)-1,2-oxazole-5-carbaldehyde | Formylation via Vilsmeier-Haack reaction | DMF and POCl3 |

| 2 | Reductive amination | Reaction with ammonia and reducing agent (NaBH3CN or catalytic hydrogenation) | Converts aldehyde to primary amine |

| 3 | Work-up and purification | Extraction and chromatography | High yield and selectivity |

Reductive amination is a versatile approach for primary amine synthesis on heterocycles.

Method 3: Direct Amination via Metal-Catalyzed C–H Activation

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3-(3-methylbutan-2-yl)-1,2-oxazole | Standard cyclization | As above |

| 2 | C–H amination at 5-position | Pd or Cu catalyst, ammonia source, oxidant | Mild conditions, regioselective |

| 3 | Isolation | Purification by chromatography | Emerging method with fewer steps |

This modern method avoids pre-functionalization steps but requires optimized catalyst systems.

Comparative Data Table of Preparation Methods

| Method | Key Intermediate | Amination Strategy | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| 1. Halogenation + Nucleophilic Substitution | 5-Bromo-3-(3-methylbutan-2-yl)-1,2-oxazole | Nucleophilic displacement with ammonia | 60-75% | Well-established, selective | Requires halogenation step, possible side reactions |

| 2. Reductive Amination of Aldehyde | 3-(3-methylbutan-2-yl)-1,2-oxazole-5-carbaldehyde | Reductive amination with ammonia | 70-85% | High purity, mild conditions | Requires aldehyde synthesis, sensitive reagents |

| 3. Metal-Catalyzed C–H Amination | 3-(3-methylbutan-2-yl)-1,2-oxazole | Direct amination via catalysis | 50-70% | Fewer steps, greener | Catalyst cost, reaction optimization needed |

Research Findings and Notes

- The phthalimide method for amine preparation is generally limited to primary amines but less applicable here due to the heterocyclic context.

- Reductive amination is a robust, versatile method for introducing amines on heterocycles and is widely used in medicinal chemistry.

- Metal-catalyzed C–H amination is an emerging technique that offers atom economy and step reduction but requires precise catalyst design and reaction conditions.

- The branched alkyl substituent (3-methylbutan-2-yl) can be introduced either before ring closure or by alkylation of the oxazole ring precursor, depending on the synthetic route chosen.

- Purification techniques such as column chromatography and recrystallization are essential to isolate the target amine with high purity due to possible side products from alkylation or amination steps.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of N-substituted oxazole derivatives.

Scientific Research Applications

3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active sites, while the oxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons are summarized in Table 1.

Substituent Effects on Physicochemical Properties

- Aromatic vs. Alkyl Substituents: 3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine: The branched alkyl group increases lipophilicity (predicted logP ~2.5) compared to aromatic analogs. This may favor passive diffusion across biological membranes but reduce π-π stacking interactions in crystalline or protein-binding contexts . 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine (C₉H₆F₂N₂O): Fluorine atoms introduce electron-withdrawing effects, lowering the electron density of the oxazole ring. This enhances metabolic stability and may increase acidity of the amine group (pKa ~5.5) .

Heteroaromatic Substituents :

- 3-(Thiophen-3-yl)-1,2-oxazol-5-amine (C₇H₆N₂OS) : The thiophene group introduces sulfur-mediated hydrogen bonding and π-interactions, useful in materials science or kinase inhibitor design .

- 4-(Pyridin-3-yl)-1,2-oxazol-5-amine (C₈H₇N₃O) : The pyridine moiety adds basicity (pKa ~4.5 for the pyridinyl nitrogen) and enables coordination with metal ions, relevant in catalysis or metallodrugs .

Molecular Weight and Structural Implications

- Alkyl-substituted derivatives (e.g., the main compound) generally have lower molecular weights (~154–166 g/mol) compared to aryl-substituted analogs (196–242 g/mol). This may influence bioavailability, with smaller molecules more likely to comply with Lipinski’s rules .

Data Table: Structural and Property Comparison

*Calculated based on IUPAC name; †No direct experimental data provided.

Biological Activity

3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and possibly neuroactive applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Synthesis and Structure

The synthesis of this compound involves the formation of an oxazole ring, which is known for its stability and biological relevance. The structure can be represented as follows:

Where specific values for , , , and depend on the substituents attached to the oxazole ring.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

A study published in Organic & Biomolecular Chemistry reported that derivatives of oxazole compounds demonstrated promising antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The minimum inhibitory concentrations (MICs) for several derivatives were reported as low as 1 µg/mL, indicating strong potency against these resistant strains .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 121 | MRSA | 1 | Excellent |

| 123 | VRE | 2 | Very Good |

| 125 | E. coli | 4 | Moderate |

| 127 | C. difficile | 8 | Moderate |

The study highlighted that structural modifications at specific positions on the oxazole ring could enhance antimicrobial potency. For example, substitution at the C-4 position was found to be more beneficial compared to C-5 .

Case Studies

In a detailed analysis involving various derivatives of oxazole compounds, researchers conducted in vitro tests against a range of bacterial isolates. The findings suggested that while some derivatives exhibited excellent activity against MRSA, others showed variable efficacy against Gram-negative bacteria like E. coli .

Toxicity Assessments

Preliminary toxicity screening indicated that the most active compounds had low hemolytic activity (<4% hemolysis) at concentrations above their average MICs. This suggests a favorable therapeutic index for further development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the side chains significantly influence the biological activity of this compound. Key observations include:

- Hydrophobicity : Increasing hydrophobic character generally correlates with enhanced antimicrobial activity.

- Substituent Positioning : The position of substituents on the oxazole ring critically affects potency; for instance, C-4 substitutions often yield better results than C-5 .

Table 2: Summary of SAR Findings

| Substituent Position | Effect on Activity |

|---|---|

| C-4 | Increased potency |

| C-5 | Decreased potency |

Q & A

What are the key considerations in designing a synthesis route for 3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine to ensure high yield and purity?

Level : Basic

Methodological Answer :

- Reagent Selection : Prioritize reagents with minimal side-reactivity (e.g., nucleophilic agents like amines or thiols for substitution reactions) .

- Reaction Optimization : Control temperature and catalysis (e.g., use acid/base catalysts to enhance cyclization in oxazole formation).

- Purification : Employ column chromatography or recrystallization to isolate the compound from byproducts (e.g., unreacted precursors or regioisomers) .

- Yield Monitoring : Use analytical techniques like TLC or HPLC to track reaction progress and adjust stoichiometry .

How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Level : Basic

Methodological Answer :

- NMR Analysis : Compare experimental - and -NMR spectra with computational predictions (e.g., DFT calculations) to verify substituent positions. For example, the amine proton typically appears as a broad singlet near δ 5.5 ppm .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring the observed [M+H] peak matches the theoretical value (e.g., CHNO: 153.10 g/mol) .

- IR Spectroscopy : Identify characteristic stretches (e.g., N-H at ~3300 cm, C=N at ~1600 cm) .

What methodological approaches are recommended to resolve discrepancies in NMR data between theoretical predictions and experimental results?

Level : Advanced

Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals, particularly for crowded aromatic or amine regions .

- Computational Refinement : Re-optimize molecular geometry using software like Gaussian or ORCA to account for solvent effects or conformational flexibility .

- Impurity Analysis : Perform LC-MS to detect trace contaminants (e.g., oxidation byproducts) that may skew spectral data .

How should researchers design in vitro assays to validate predicted bioactivity of this compound?

Level : Advanced

Methodological Answer :

- Target Selection : Prioritize enzymes or receptors implicated in computational docking studies (e.g., kinases or GPCRs) .

- Dose-Response Curves : Test compound efficacy across a concentration range (e.g., 1 nM–100 μM) to calculate IC or EC values .

- Controls : Include positive (e.g., known inhibitors) and negative (e.g., DMSO-only) controls to validate assay robustness .

What experimental strategies are effective for evaluating the environmental fate of this compound?

Level : Advanced

Methodological Answer :

- Biodegradation Assays : Use OECD 301 protocols to measure compound degradation in soil/water systems under aerobic/anaerobic conditions .

- Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC or GC-MS .

- Ecotoxicology : Assess acute toxicity using model organisms (e.g., Daphnia magna) and chronic effects via LC tests .

How can regioselectivity challenges in nucleophilic substitution reactions involving this compound be addressed?

Level : Advanced

Methodological Answer :

- Steric/Electronic Analysis : Use molecular modeling (e.g., VSEPR theory) to predict reactive sites. Bulky substituents on the oxazole ring may direct nucleophiles to less hindered positions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like crown ethers can stabilize transition states .

- Protecting Groups : Temporarily block reactive amines to prevent undesired side reactions during synthesis .

What steps should be taken to troubleshoot low reproducibility in the synthesis of this compound?

Level : Basic

Methodological Answer :

- Reagent Purity : Verify anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions) using molecular sieves or inert atmospheres .

- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction times .

- Batch Analysis : Compare yields and purity across multiple batches to identify inconsistencies in stirring, heating, or cooling rates .

How can molecular docking studies predict the interaction of this compound with biological targets?

Level : Advanced

Methodological Answer :

- Ligand Preparation : Optimize the compound’s 3D structure using software like Avogadro, ensuring correct protonation states at physiological pH .

- Receptor Selection : Use crystal structures from the PDB (e.g., kinase domains) for docking simulations .

- Binding Affinity Analysis : Rank poses using scoring functions (e.g., AutoDock Vina) and validate with MD simulations to assess stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.